Cas no 470704-73-5 (5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde)

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde,2,3-dihydro-5-methyl-3-oxo-(9CI)
- DTXSID80449079
- STK503393
- AKOS005171522
- 3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde
- F87988
- CS-0332114
- 470704-73-5
- MFCD12027057
- 5-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
- DB-349962
- 3-Hydroxy-5-methyl-1H-pyrazole-4-carbaldehyde
- ALBB-005407
-
- MDL: MFCD12027057
- インチ: InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9)
- InChIKey: OGYBCDIZEJNBIV-UHFFFAOYSA-N
- SMILES: CC1=C(C=O)C(=NN1)O
計算された属性
- 精确分子量: 126.042927438g/mol
- 同位素质量: 126.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- XLogP3: -0.2
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1234145-5g |
1H-Pyrazole-4-carboxaldehyde,2,3-dihydro-5-methyl-3-oxo-(9CI) |
470704-73-5 | 95% | 5g |
$1225 | 2023-05-17 | |
TRC | H948618-100mg |
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 100mg |
$ 70.00 | 2022-06-04 | ||
abcr | AB266229-1 g |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 1 g |
€385.20 | 2023-07-20 | ||
abcr | AB266229-5g |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde; . |
470704-73-5 | 5g |
€1362.20 | 2025-02-20 | ||
TRC | H948618-500mg |
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 500mg |
$ 275.00 | 2022-06-04 | ||
Chemenu | CM304857-1g |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 95% | 1g |
$354 | 2024-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037133-500mg |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 500mg |
1802.0CNY | 2021-07-13 | ||
abcr | AB266229-5 g |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 5 g |
€1,362.20 | 2023-07-20 | ||
Chemenu | CM304857-100mg |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 95% | 100mg |
$77 | 2024-07-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402784-5g |
3-Hydroxy-5-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 95+% | 5g |
¥10800.00 | 2024-05-12 |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde 関連文献
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
5. Back matter
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehydeに関する追加情報
Introduction to 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 470704-73-5)
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 470704-73-5, belongs to the pyrazole class of molecules, which are known for their diverse biological activities and structural versatility. Pyrazole derivatives have been extensively studied due to their role as key intermediates in the synthesis of various pharmacologically active agents, including antiviral, anti-inflammatory, and anticancer compounds.
The structural framework of 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde consists of a six-membered aromatic ring containing two nitrogen atoms, with hydroxyl and methyl substituents at the 5th and 3rd positions, respectively. The presence of an aldehyde group at the 4th position enhances its reactivity, making it a valuable building block for further functionalization. This compound’s unique structural features have positioned it as a promising candidate for exploring novel therapeutic strategies.
In recent years, the pharmaceutical industry has witnessed a surge in the development of small-molecule inhibitors targeting various disease pathways. Among these, pyrazole derivatives have been particularly noteworthy due to their ability to modulate enzyme activity and interact with biological targets. The aldehyde functionality in 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde allows for facile condensation reactions with amines and hydrazines, leading to the formation of Schiff bases and hydrazones—structures that are often investigated for their pharmacological properties.
One of the most compelling aspects of this compound is its potential application in the development of antitumor agents. Studies have demonstrated that pyrazole-based compounds can exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. For instance, derivatives of 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde have shown promise in preclinical trials as inhibitors of tyrosine kinases, which are critical in signal transduction pathways that drive tumor growth. The hydroxyl and methyl groups in its structure contribute to its binding affinity by allowing interactions with specific residues in target proteins.
Furthermore, the compound’s ability to undergo metal coordination has opened up avenues in metallodrug design. Transition metal complexes derived from 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde have been explored for their potential as anticancer agents. These complexes leverage the chelating properties of nitrogen and oxygen donor atoms to form stable coordination bonds with metals such as copper and ruthenium. Such complexes have shown enhanced cytotoxicity against various cancer cell lines while maintaining lower toxicity towards healthy cells.
The synthesis of 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the condensation of β-ketoesters with hydrazine hydrate under acidic conditions, followed by oxidation to introduce the aldehyde functionality. Alternatively, multi-step synthetic routes starting from commercially available precursors like methyl acetoacetate can be employed to construct the pyrazole core with subsequent functionalization.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers have increasingly adopted catalytic methods that minimize waste and energy consumption. For example, transition metal-catalyzed cross-coupling reactions have been utilized to introduce substituents at specific positions on the pyrazole ring with high efficiency. These sustainable approaches align with the growing emphasis on environmentally friendly practices in pharmaceutical manufacturing.
The pharmacokinetic properties of 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that it exhibits moderate solubility in water and lipids, which may influence its bioavailability and tissue distribution. Additionally, its stability under physiological conditions is being evaluated to assess its suitability for formulation into oral or injectable drugs.
In conclusion, 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 470704-73-5) represents a versatile scaffold with significant implications for drug discovery and development. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in oncology and antimicrobial therapy. As synthetic methodologies evolve and our understanding of biological targets deepens, 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is poised to play an increasingly important role in addressing unmet medical needs.
470704-73-5 (5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde) Related Products
- 129157-10-4((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine)
- 1189653-33-5(4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride)
- 23570-43-6(tris(1,10-phenanthroline), dichlororuthenium)
- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)
- 2503209-13-8(2-ethynyloxan-4-amine hydrochloride, Mixture of diastereomers)
- 1172793-07-5(2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide)
- 64890-06-8(7-Nitro-2-phenyl-1h-indole)
- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)
- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)
